
Technical Guide: 4-Amino-2-methylbenzamide
Molecular Architecture & Application

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 4-Amino-2-methylbenzamide

CAS No.: 52771-13-8

Cat. No.: B1289992

Get Quote

Executive Summary
4-Amino-2-methylbenzamide (CAS: 52771-13-8) is a specialized aniline derivative and

benzamide scaffold primarily utilized as a high-value intermediate in the synthesis of kinase

inhibitors, anti-inflammatory agents, and neurological therapeutics.[1][2][3] Distinguished by its

dual hydrogen-bonding capability (donor/acceptor) and the steric influence of the ortho-methyl

group, this molecule serves as a critical pharmacophore for optimizing ligand-protein binding

interactions.

This guide provides a comprehensive technical analysis of its molecular structure, validated

synthetic protocols, spectroscopic characterization, and applications in medicinal chemistry.

Molecular Architecture & Physicochemical
Properties[1][4]
Structural Analysis
The molecule consists of a benzene core substituted at the 1, 2, and 4 positions.
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Position 1 (Amide): Acts as a hydrogen bond donor (NH₂) and acceptor (C=O). The amide

moiety is often involved in key interactions with the hinge region of kinase enzymes.

Position 2 (Methyl): Provides steric bulk that restricts bond rotation, locking the conformation

of the benzamide relative to the phenyl ring. This "conformational lock" often improves

selectivity by forcing the molecule into a bioactive orientation.

Position 4 (Amino): A primary amine acting as a nucleophilic handle for further derivatization

(e.g., amide coupling, reductive amination) or as a solvent-exposed polar group in the final

drug candidate.

Physicochemical Data Table[2]
Property Value Notes

IUPAC Name 4-Amino-2-methylbenzamide

CAS Number 52771-13-8 Verified Isomer

Molecular Formula C₈H₁₀N₂O

Molecular Weight 150.18 g/mol

Exact Mass 150.079 g/mol Monoisotopic

Physical State Solid / Crystalline Powder Off-white to pale yellow

Solubility DMSO, Methanol, Ethanol Poor solubility in water

pKa (Predicted) ~4.5 (Aniline), ~15 (Amide) Amine protonation

H-Bond Donors 2 (Amine + Amide) Total 4 protons

H-Bond Acceptors 2 (Carbonyl + Amine N)

Synthetic Pathways[1][8]
Primary Synthetic Route (Reduction of Nitro-Precursor)
The most robust industrial synthesis involves the catalytic hydrogenation of 2-methyl-4-

nitrobenzamide. This precursor is derived from 2-methyl-4-nitrobenzoic acid via acid chloride

activation.
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Protocol: Synthesis from 2-Methyl-4-nitrobenzoic acid
Step 1: Amide Formation

Activation: Suspend 2-methyl-4-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM). Add

catalytic DMF.

Chlorination: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Reflux for 3 hours until solution

clears.

Concentration: Evaporate solvent and excess SOCl₂ to obtain the acid chloride residue.

Amidation: Dissolve residue in dry THF. Cool to 0°C. Bubble anhydrous ammonia gas or add

concentrated ammonium hydroxide (excess) slowly.

Isolation: Precipitate forms. Filter, wash with water, and dry to yield 2-methyl-4-

nitrobenzamide.

Step 2: Nitro Reduction (Hydrogenation)

Solvent System: Dissolve 2-methyl-4-nitrobenzamide in Ethanol or Methanol.

Catalyst: Add 10% Pd/C (5-10 wt% loading).

Reaction: Stir under Hydrogen atmosphere (balloon or 1-3 bar) at room temperature for 4–12

hours. Monitor by TLC or LCMS.

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(DCM:MeOH) if necessary.

Synthetic Workflow Diagram

2-Methyl-4-nitrobenzoic acid Acid Chloride
Intermediate

SOCl2, DMF
Reflux, 3h 2-Methyl-4-nitrobenzamide

NH3 (g) or NH4OH
THF, 0°C 4-Amino-2-methylbenzamide

(CAS 52771-13-8)

H2, Pd/C
EtOH, RT
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Caption: Step-wise synthetic pathway from nitro-benzoic acid precursor to final amino-

benzamide.

Spectroscopic Characterization
Accurate identification requires analysis of the NMR splitting patterns, specifically the coupling

between aromatic protons influenced by the methyl and amine groups.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Common for benzamides)

Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

7.10 - 7.30 Doublet (d) 1H H-6 (Ar-H)

Ortho to amide;

deshielded by

C=O.

6.80 - 7.10 Broad Singlet 2H CONH₂

Amide protons

(often distinct

peaks).

6.30 - 6.45
Singlet (s) /

Doublet
1H H-3 (Ar-H)

Ortho to

methyl/amine;

shielded.

6.25 - 6.40
Doublet of

Doublets
1H H-5 (Ar-H)

Meta to amide;

shielded by

amine.

5.20 - 5.50 Broad Singlet 2H Ar-NH₂

Aniline amine

protons;

exchangeable.

2.20 - 2.35 Singlet (s) 3H Ar-CH₃
Methyl group at

C2 position.

Mass Spectrometry (MS)
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Ionization Mode: ESI (+)

Molecular Ion: [M+H]⁺ = 151.1 m/z

Fragmentations: Loss of NH₃ (Amide) may be observed in high-energy collisions.

Medicinal Chemistry Applications
Pharmacophore Utility
4-Amino-2-methylbenzamide is widely used as a "cap" or "head group" in drug discovery,

particularly for:

Kinase Inhibitors: The amide group forms hydrogen bonds with the hinge region (e.g.,

Glu/Leu backbone residues) of kinases. The 2-methyl group fills hydrophobic pockets

(selectivity filter).

HDAC Inhibitors: The amine can be derivatized to form zinc-binding groups, or the

benzamide itself acts as a surface recognition cap.

BACE1 Inhibitors: Computational studies suggest potential binding affinity in Alzheimer's

research.[1]

Case Study: Amide Coupling Protocol
In the synthesis of complex inhibitors (e.g., for p38 MAPK or Rho-kinase), this aniline is

coupled to carboxylic acid scaffolds.

Standard Coupling Protocol:

Dissolution: Dissolve the carboxylic acid partner (1.0 eq) in DMF/Pyridine.

Activation: Add EDC·HCl (1.2 eq) and DMAP (0.5 eq) or HOBt.

Addition: Add 4-Amino-2-methylbenzamide (1.1 eq).

Reaction: Stir at RT for 10–16 hours.
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Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[4][5] The product is the N-

acylated derivative (amide linkage at the 4-amino position).

Interaction Diagram

4-Amino-2-methylbenzamide
Scaffold
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(H-Bonding)
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Hydrophobic Pocket
(Selectivity)

2-Methyl Group

Solvent Front
(Solubility)

4-Amino (if unsubstituted)

Click to download full resolution via product page

Caption: Pharmacophoric interactions of the scaffold within a biological binding pocket.[1]

Handling & Safety (SDS Summary)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.[6]

H315: Causes skin irritation.[6]

H319: Causes serious eye irritation.[6]

H335: May cause respiratory irritation.[6]

Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep container

tightly closed.

PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of

dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1289992/docs#technical-guide-4-amino-2-
methylbenzamide-molecular-architecture-application]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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